molecular formula C18H14N2O5 B5776346 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one

2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one

Cat. No. B5776346
M. Wt: 338.3 g/mol
InChI Key: QXGMMZLWZVCFMH-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one is a chemical compound that belongs to the class of oxazine derivatives. It has been studied for its potential applications in various scientific fields, including pharmaceuticals, materials science, and chemical biology.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one depends on its specific application. In the pharmaceutical industry, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in disease progression. In materials science, it acts as a donor or acceptor material in organic electronics, depending on its electronic properties. In chemical biology, it undergoes a chemical reaction with ROS, leading to the formation of a fluorescent product that can be detected by fluorescence microscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application. In the pharmaceutical industry, it has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects in vitro and in vivo. In materials science, it exhibits electronic and optical properties that are suitable for various organic electronic devices. In chemical biology, it can be used to visualize ROS in cells, providing insights into their role in cellular signaling and disease progression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one in lab experiments include its high purity, stability, and versatility. It can be easily synthesized and purified, and its electronic and optical properties can be tuned by modifying its chemical structure. However, its limitations include its low solubility in aqueous solutions, which can limit its use in biological applications, and its potential toxicity, which can affect its use in vivo.

Future Directions

There are several future directions for the study of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one. In the pharmaceutical industry, it can be further studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, it can be further studied for its potential applications in organic electronics, such as OLEDs and organic solar cells. In chemical biology, it can be further studied for its potential as a fluorescent probe for the detection of ROS in cells, and for its potential to modulate ROS levels in vivo.

Synthesis Methods

The synthesis of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one involves the reaction of 2-methoxybenzaldehyde and 4-methyl-3-nitrobenzaldehyde with urea in the presence of a catalytic amount of acetic acid. The reaction proceeds through a multicomponent reaction, which involves the formation of an imine intermediate, followed by cyclization to form the oxazine ring. The yield of the product is around 60-70%, and the purity can be improved by recrystallization.

Scientific Research Applications

2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, it has been studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. In chemical biology, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.

properties

IUPAC Name

2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-11-7-8-12(9-15(11)20(22)23)14-10-17(21)25-18(19-14)13-5-3-4-6-16(13)24-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGMMZLWZVCFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)OC(=N2)C3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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